3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione
Description
Overview of the Thiazolidine-2,4-dione Scaffold in Medicinal Chemistry
The thiazolidine-2,4-dione (TZD) ring system is a five-membered heterocyclic scaffold containing a sulfur atom at position 1, a nitrogen atom at position 3, and two carbonyl groups at positions 2 and 4. nih.gov This structural motif is recognized as a significant pharmacophore in medicinal chemistry due to its versatile biological activities. nih.gov The TZD scaffold's utility is enhanced by the potential for substitutions at the third and fifth positions, allowing for the creation of a wide array of derivatives with diverse therapeutic applications. nih.gov
Historically, TZD derivatives have been investigated for a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, and hypoglycemic activities. nih.gov The versatility of the TZD scaffold has made it a central focus in the design and synthesis of novel therapeutic agents.
Rationale for Research into 3-Substituted Thiazolidine-2,4-dione Derivatives
Modification of the thiazolidine-2,4-dione structure at the nitrogen atom in the third position (N-3) is a key strategy in the development of new therapeutic agents. The introduction of various substituents at this position can significantly influence the compound's physicochemical properties and its interaction with biological targets. Research into 3-substituted TZD derivatives is driven by the aim of enhancing potency, selectivity, and pharmacokinetic profiles.
Specific Focus on 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione within the TZD Chemical Space
Within the broad chemical space of thiazolidine-2,4-dione derivatives, this compound represents a specific area of interest. This compound features a 4-methoxybenzyl group attached to the nitrogen atom of the TZD core. The presence of the methoxybenzyl moiety can confer specific properties to the molecule, potentially influencing its biological activity.
Detailed research findings and specific data tables for this compound are not widely available in the public domain, limiting a comprehensive discussion of its specific biological activities and potential therapeutic applications. Further focused research on this particular compound is necessary to fully elucidate its pharmacological profile and establish its place within the TZD chemical space.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPPYGDEBULXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each nucleus can be determined.
The ¹H NMR spectrum of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione provides key signals that confirm the presence of all constituent protons. The spectrum is characterized by distinct resonances corresponding to the protons of the thiazolidinedione ring, the benzylic methylene (B1212753) group, the p-substituted aromatic ring, and the methoxy (B1213986) group.
A singlet observed for the methylene protons (S-CH₂-C=O) of the thiazolidine-2,4-dione ring is a characteristic feature. The benzylic protons (N-CH₂-Ar) also typically appear as a singlet. The aromatic protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets, indicative of para-substitution. A sharp singlet corresponding to the three protons of the methoxy (O-CH₃) group is also a prominent feature in the upfield region of the aromatic signals.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| Aromatic-H (2H) | ~7.20-7.30 | Doublet | ~8.0-9.0 |
| Aromatic-H (2H) | ~6.80-6.90 | Doublet | ~8.0-9.0 |
| N-CH₂ (benzyl) | ~4.60-4.80 | Singlet | - |
| S-CH₂ (ring) | ~4.10-4.30 | Singlet | - |
| O-CH₃ (methoxy) | ~3.70-3.80 | Singlet | - |
(Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbons, the aromatic carbons, the benzylic carbon, the thiazolidine (B150603) methylene carbon, and the methoxy carbon.
The two carbonyl carbons (C=O) of the thiazolidinedione ring typically resonate at the downfield end of the spectrum. The aromatic carbons show a set of signals in the aromatic region, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. The benzylic methylene carbon and the thiazolidine ring methylene carbon appear in the aliphatic region, while the methoxy carbon gives a signal in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ ppm) |
|---|---|
| C=O (Amide) | ~170-175 |
| C=O (Thioester) | ~168-172 |
| Aromatic C-O | ~158-160 |
| Aromatic C (quaternary) | ~128-130 |
| Aromatic CH (2C) | ~129-131 |
| Aromatic CH (2C) | ~114-116 |
| O-CH₃ | ~55-56 |
| N-CH₂ (benzyl) | ~42-44 |
| S-CH₂ (ring) | ~34-36 |
(Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.)
Mass Spectrometry (MS) for Molecular Mass Confirmation
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) in the mass spectrum will correspond to the calculated molecular weight of the molecule (C₁₁H₁₁NO₃S, MW = 237.28 g/mol ). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic fragments such as the 4-methoxybenzyl cation.
Table 3: Mass Spectrometry Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) | Identity |
|---|---|---|
| [M+H]⁺ | 238.05 | Protonated Molecular Ion |
| [M]⁺ | 237.04 | Molecular Ion |
| Fragment | 121.07 | [C₈H₉O]⁺ (4-methoxybenzyl cation) |
(Note: The observed m/z values and fragmentation patterns can vary based on the ionization technique used, such as Electrospray Ionization (ESI) or Electron Impact (EI).)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups.
Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the thiazolidinedione ring are typically observed in the region of 1650-1750 cm⁻¹. The spectrum also displays characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Amide) | ~1730-1750 | Strong |
| C=O (Thioester) | ~1680-1700 | Strong |
| C-H (Aromatic) | ~3000-3100 | Medium |
| C-H (Aliphatic) | ~2850-3000 | Medium |
| C=C (Aromatic) | ~1500-1600 | Medium-Strong |
| C-O (Ether) | ~1240-1260 | Strong |
| C-N | ~1150-1180 | Medium |
(Note: The exact absorption frequencies can be influenced by the sample preparation method, e.g., KBr pellet or thin film.)
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the thiazolidinedione ring and the orientation of the 4-methoxybenzyl substituent relative to the heterocyclic core. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. Although specific crystallographic data for this exact compound is not widely published, related structures often show a nearly planar thiazolidine-2,4-dione ring. For instance, in the closely related structure of 5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione monohydrate, the five-membered thiazolidine ring is nearly planar.
Table 5: Illustrative X-ray Crystallography Parameters for a Thiazolidinedione Derivative
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | e.g., P2₁/c |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| α, β, γ (°) | Varies |
| Z (molecules/unit cell) | Varies |
(Note: This table is illustrative of typical parameters for similar compounds, as specific data for the title compound is not available.)
Computational Chemistry and in Silico Approaches in Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and understanding the structural features essential for their pharmacological effects.
Two-dimensional QSAR studies utilize descriptors derived from the 2D representation of molecules, such as topological, constitutional, and thermodynamic parameters, to build predictive models. For N-substituted 2,4-thiazolidinediones, including the 3-(4-methoxybenzyl) derivative, 2D-QSAR studies have been crucial in elucidating the structural requirements for specific biological activities.
Research on the hypoglycemic activity of these compounds revealed the significance of thermodynamic and electronic parameters in determining their efficacy researchgate.net. In other studies focusing on different biological targets, 2D-QSAR models have been developed for various activities. For instance, a model for the antitubercular activity of thiazolidine-2,4-dione derivatives showed a correlation with a thermodynamic descriptor, T_2_2_O niscpr.res.in. Similarly, a robust QSAR model was constructed to predict the inhibitory activity of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives against protein tyrosine phosphatase 1B (PTP1B), achieving a high correlation coefficient (R² = 0.942) using multiple linear regression (MLR) analysis mdpi.com. These models help identify key molecular fragments and properties that can be modified to enhance the desired biological response.
| Biological Activity | Key Findings / Important Descriptors | Statistical Method | Reference |
|---|---|---|---|
| Hypoglycemic | Thermodynamic and electronic parameters are important. | Not Specified | researchgate.net |
| Antitubercular | Activity correlated with thermodynamic descriptor T_2_2_O. | Partial Least Squares Regression (PLSR) | niscpr.res.in |
| PTP1B Inhibition | Model built on 10 structural descriptors (R² = 0.942). | Multiple Linear Regression (MLR) | mdpi.com |
| Antimicrobial (S. aureus) | A highly predictive model (R=0.981) was developed. | Principal Component Analysis (PCA), MLR | jmaterenvironsci.com |
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding by considering the 3D structure of molecules. These techniques correlate biological activity with the spatial arrangement of various physicochemical properties (steric, electrostatic, hydrophobic, etc.).
For thiazolidinedione derivatives, 3D-QSAR has been instrumental in designing potent antidiabetic agents by modeling their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) nih.gov. CoMFA and CoMSIA studies on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists generated statistically significant models, indicating that electrostatic and steric properties play a crucial role in their potency mdpi.com. The resulting contour maps from these analyses visually guide medicinal chemists, highlighting regions around the molecular scaffold where modifications would likely enhance or diminish biological activity, thus facilitating the rational design of more effective compounds mdpi.com.
| Method | Target/Activity | Key Fields/Descriptors | Reference |
|---|---|---|---|
| CoMFA/CoMSIA | S1P1 Receptor Agonists | Steric, Electrostatic, Hydrophobic, H-bond Donor | mdpi.com |
| Apex-3D QSAR | Antihyperglycemic (PPAR-γ) | 3D site-specific physicochemical parameters | nih.gov |
| kNN-MFA | Anticancer | Steric and Electrostatic fields | ijper.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is essential for understanding the molecular basis of a drug's action and for structure-based drug design. For thiazolidine-2,4-dione derivatives, docking studies have explored their interactions with a range of biological targets.
Key targets include PPAR-γ, a nuclear receptor involved in glucose metabolism, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in cancer nih.govnih.gov. Docking studies of novel derivatives into the PPAR-γ active site have identified crucial hydrogen bond interactions with amino acid residues such as Serine289, Arginine288, and Cysteine285 nih.gov. Similarly, when docked into VEGFR-2, the thiazolidine-2,4-dione moiety has been shown to form hydrogen bonds with the backbone of Cysteine919 in the hinge region, a critical interaction for inhibitory activity nih.gov. These simulations provide detailed insights into the binding modes and help rationalize the observed structure-activity relationships.
| Compound Type | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamide derivative | PPAR-γ | -7.765 | Not specified | nih.gov |
| Thiazolidine-2,4-diones with sulfonylthiourea moieties | VEGFR-2 | -10.11 to -13.01 | Cys919, Asp1046 | nih.gov |
| Thiazolidine-2,4-diones with sulfonylthiourea moieties | PPAR-γ | -8.08 to -10.33 | Ser289, Arg288, Cys285 | nih.gov |
| 5-(3,4-dimethoxybenzylidene) thiazolidine-2,4-dione | PPAR-γ | -6.6 | Phe287, Leu270, Gln283, Arg288 | researchgate.net |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformation
For thiazolidine-2,4-dione derivatives, MD simulations have been used to validate docking results and assess the stability of their complexes with targets like PPAR-γ and VEGFR-2 nih.govnih.gov. A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms from their initial positions. Studies on PPAR-γ complexed with novel thiazolidinedione derivatives have shown RMSD values of less than 4 Å over simulation periods of 100 nanoseconds, which is considered an acceptable range for small globular proteins and indicates the formation of a stable complex nih.gov. These simulations confirm that the ligand remains securely bound within the active site, reinforcing the binding mode predicted by docking.
| Protein Target | Parameter Analyzed | Key Finding | Reference |
|---|---|---|---|
| PPAR-γ | RMSD | Complexes showed RMSD values < 4 Å, indicating stability. | nih.gov |
| VEGFR-2 | Structural and kinetic characteristics | MD simulations were used to investigate the complex's stability. | nih.gov |
| α-amylase / α-glucosidase | RMSD, RMSF, Rg | MD simulations confirmed the stability of ligand-protein complexes. | rsc.org |
Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide detailed insights into electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, molecular electrostatic potential (MESP), and global reactivity descriptors.
For thiazolidine-2,4-dione derivatives, DFT studies have been applied to perform conformational analysis and to understand their structural and electronic features nih.goveie.grresearchgate.net. The MESP map, for instance, can identify electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks and potential hydrogen bonding interactions biointerfaceresearch.com. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. These theoretical calculations are valuable for rationalizing the molecule's behavior and for designing derivatives with optimized electronic properties for enhanced biological activity researchgate.netbiointerfaceresearch.com.
| Calculated Property | Significance | Reference |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation. | eie.grbiointerfaceresearch.com |
| HOMO-LUMO Energies & Gap | Indicates chemical reactivity and kinetic stability. | biointerfaceresearch.com |
| Molecular Electrostatic Potential (MESP) | Identifies sites for molecular interactions and reactivity. | biointerfaceresearch.com |
| Global Reactivity Parameters | Assesses the overall reactivity and stability of the molecule. | researchgate.net |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADME profiling involves computational models that predict the pharmacokinetic properties of a compound. Assessing ADME properties early in the drug discovery process is critical to avoid failures in later stages due to poor bioavailability or unfavorable metabolic profiles.
For thiazolidine-2,4-dione derivatives, various ADME parameters have been predicted using software tools. These predictions assess properties like lipophilicity (logP), aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism researchgate.net. Studies have shown that many synthesized thiazolidine-2,4-dione derivatives possess drug-like properties with predicted high GI absorption and an inability to cross the BBB, which can be a desirable trait depending on the therapeutic target researchgate.netnih.gov. For example, in one study, all synthesized derivatives were predicted to have high GI absorption, while none were expected to be BBB permeant researchgate.net. Such profiling helps in selecting candidates with a higher probability of success in clinical development.
| Property | Prediction/Finding | Reference |
|---|---|---|
| Gastrointestinal (GI) Absorption | Predicted to be high for most derivatives. | researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be non-permeant. | researchgate.net |
| CYP450 Inhibition | Some derivatives identified as inhibitors of specific isoforms (e.g., CYP2C9, CYP1A2). | researchgate.net |
| Drug-likeness | Most synthesized compounds were found to be drug-like. | nih.gov |
| Lipophilicity (logP) | Values calculated to assess solubility and permeability. | researchgate.netresearchgate.net |
Protein-Ligand Interaction Profiling
Computational methods, particularly molecular docking and simulation, are pivotal in elucidating the potential therapeutic targets of novel chemical entities by predicting their binding modes and affinities within the active sites of proteins. While direct and specific protein-ligand interaction profiling for 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione is not extensively detailed in publicly accessible research, in silico studies on structurally related thiazolidine-2,4-dione (TZD) derivatives offer valuable insights into the probable interaction patterns of this class of compounds with various biological targets. These studies highlight the versatility of the TZD scaffold in interacting with a range of proteins implicated in different disease pathways.
Molecular docking studies on various TZD analogues have predominantly investigated their interactions with Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key regulator in diabetes. semanticscholar.orgijper.org Additionally, other targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been explored for their potential in cancer therapy. semanticscholar.org
The TZD core is a well-established pharmacophore for PPAR-γ agonists. semanticscholar.orgijper.org Molecular docking studies of TZD derivatives, such as 5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione, have revealed key interactions within the ligand-binding domain of PPAR-γ (PDB ID: 2PRG). semanticscholar.orgresearchgate.net The thiazolidine-2,4-dione head group typically forms crucial hydrogen bonds with amino acid residues in the active site, anchoring the ligand. For many TZD derivatives, these interactions involve residues such as Serine 289, Arginine 288, and Cysteine 285. nih.gov The substituted benzylidene moiety at the C5 position generally occupies a hydrophobic pocket. nih.gov For instance, studies on similar compounds have shown interactions with Leu270, Gln283, and Arg288. semanticscholar.orgijper.org
| Analog Compound | Target Protein (PDB ID) | Interacting Amino Acid Residues | Observed Interaction Types | Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| 5-(3,4-dimethoxybenzylidene) thiazolidine-2,4-dione | PPAR-γ (2PRG) | Phe287, Leu270, Gly204, Arg288, Ser342, Gln283, Arg280 | Hydrogen Bonding, Hydrophobic Interactions | -6.6 |
| Rosiglitazone (Reference) | PPAR-γ | Serine 289, Arginine 288, Cysteine 285 | Hydrogen Bonding | -94.38 |
| 5-(2-pyridinylbenzylidene) thiazolidine-2,4-dione | PPAR-γ (2PRG) | Leu270, Gln283, Arg288 | Not Specified | Not Specified |
| 5-(2,3,4-trifluorobenzylidene) thiazolidine-2,4-dione | PPAR-γ (2PRG) | Leu270, Gln283, Arg288 | Not Specified | Not Specified |
The TZD scaffold has also been investigated for its potential to inhibit VEGFR-2, a key target in angiogenesis and cancer therapy. Molecular docking studies on certain TZD derivatives have elucidated their binding modes within the ATP-binding site of VEGFR-2. In these interactions, the thiazolidine-2,4-dione core often forms hydrogen bonds with key residues. For a 4-methoxybenzylidene derivative, the carbonyl group at position 2 of the TZD ring was noted to form a hydrogen bond with the basic amino acid Asp1044. semanticscholar.org The 4-methoxybenzylidene moiety itself was observed to occupy a hydrophobic cavity formed by residues such as Arg1025, His1024, Ile1023, Cys1022, Leu1017, Ile890, and Ile886. semanticscholar.org
| Analog Compound Feature | Target Protein | Interacting Amino Acid Residues | Observed Interaction Types |
|---|---|---|---|
| 4-methoxybenzylidene substituent | VEGFR-2 | Arg1025, His1024, Ile1023, Cys1022, Leu1017, Ile890, Ile886 | Hydrophobic Interactions |
| Thiazolidine-2,4-dione core (C2 carbonyl) | VEGFR-2 | Asp1044 | Hydrogen Bonding |
These computational findings for structurally related compounds suggest that this compound likely exhibits a capacity for forming specific hydrogen bonds via its TZD ring and engaging in hydrophobic interactions through its 4-methoxybenzyl group. However, dedicated in silico and experimental studies are necessary to confirm its specific protein targets and detailed interaction profiles.
Preclinical Pharmacological Evaluation in Animal Models
In Vivo Investigations of Antidiabetic Potential
The thiazolidinedione scaffold is the foundation for a class of drugs known for their insulin-sensitizing effects, making the investigation of new derivatives for antidiabetic potential a key area of research. researchgate.netnih.gov
While direct in vivo studies detailing the glucose-lowering effects of 3-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione are not extensively documented in publicly available literature, the broader class of thiazolidinediones has been thoroughly evaluated. For instance, compounds with similar core structures have demonstrated significant antidiabetic activity in various rodent models.
One study on the derivative 5-[4-(1-methylcyclohexylmethoxy)benzyl]-thiazolidine-2,4-dione (Ciglitazone) in obese-diabetic yellow KK (KK-Ay) mice showed a marked suppression of hyperglycemia. nih.gov Another novel thiazolidinedione, T-174, markedly improved hyperglycemia in both KK-Ay mice and Zucker fatty rats. nih.gov Similarly, other synthesized TZD derivatives have shown significant hypoglycemic activity in streptozotocin-induced diabetic mice, comparable to the standard drug Pioglitazone. semanticscholar.org For example, certain 5-(4-(2- or 4-azolylalkoxy)benzyl- or- benzylidene)-2,4-TZDs were evaluated for their hypoglycemic activities in genetically obese and diabetic KKAy mice, showing positive results. nih.gov
A study on TZD derivatives, including compound C40, in streptozotocin-induced diabetic Wistar rats demonstrated that C40 was capable of generating euglycemia by the end of a 21-day treatment period. nih.gov These findings for related compounds suggest a potential mechanism for glucose reduction that warrants investigation for this compound.
Thiazolidinediones primarily exert their antidiabetic effects by improving insulin (B600854) sensitivity. nih.gov Preclinical models are crucial for demonstrating this key mechanistic action. In obese Zucker-fatty rats, a model of insulin resistance, administration of the TZD compound Ciglitazone led to increased glucose tolerance and decreased insulin secretion in response to an oral glucose challenge. nih.gov The treated rats also showed normalized glycemic response to insulin. nih.gov
Further evidence comes from a hyperinsulinemic euglycemic clamp study in Zucker fatty rats, which is a gold-standard method for assessing insulin sensitivity. Treatment with the TZD derivative T-174 resulted in an amelioration of whole-body insulin resistance. nih.gov This improvement in insulin action was also associated with enhanced insulin-stimulated glucose metabolism in adipocytes isolated from treated KK-Ay mice. nih.gov Research on other novel thiazolidin-4-ones has also shown their ability to reverse insulin resistance and modulate multiple mechanisms involved in metabolic disorders. manipal.edu
Assessment of Antimicrobial Efficacy in Animal Infection Models
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. nih.gov While many thiazolidinedione derivatives have been evaluated for in vitro antimicrobial activity, in vivo data is less common. nih.govnih.gov
One study investigated the in vivo antibacterial effects of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives using a Caenorhabditis elegans infection model. nih.gov In this model, the nematodes were infected with multidrug-resistant Staphylococcus aureus. Treatment with specific derivatives, including 1a, 2a, and 2b, resulted in a concentration-dependent increase in nematode survival, indicating the compounds' ability to combat the infection in a living organism. nih.gov Although not a mammalian model, the C. elegans model provides valuable preliminary evidence of in vivo antimicrobial efficacy that may justify further studies in rodent infection models for compounds like this compound.
Evaluation of Anticancer Activity in Xenograft or Tumor-Bearing Animal Models
The anticancer potential of the thiazolidinedione scaffold has been explored both in vitro and in vivo. nih.govwaocp.org While specific data for this compound in xenograft models is limited, a study on a structurally analogous compound provides significant insight.
The compound 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23), which differs by a single fluorine atom on the N-benzyl group, was evaluated in a preclinical glioblastoma model. nih.gov C6 glioma cells were implanted into the striatum of Wistar rats, and the animals were subsequently treated with AV23. The study found that treatment with this compound resulted in a remarkable 90% reduction in tumor volume. nih.gov Furthermore, the compound was able to reverse some of the metabolic and behavioral changes induced by the tumor, such as hypoglycemia and reduced locomotion. nih.gov These promising results for a closely related derivative strongly support the rationale for evaluating this compound in similar tumor-bearing animal models.
| Compound | Animal Model | Tumor Model | Key Finding | Reference |
|---|---|---|---|---|
| 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23) | Wistar Rats | C6 Glioblastoma | 90% reduction in tumor volume | nih.gov |
Anti-inflammatory and Other Pharmacological Evaluations in Relevant Animal Models (e.g., Antiulcer Activity)
Thiazolidinedione derivatives have been investigated for pharmacological activities beyond metabolic diseases, including anti-inflammatory effects. ijbcp.comresearchgate.net
A study on the related compound (Z)-5-(4-methoxybenzylidene) thiazolidine-2, 4-dione (SKLB010) assessed its efficacy in a rat model of adjuvant-induced arthritis. nih.gov Oral administration of SKLB010 led to a marked suppression of clinical signs of arthritis, including a significant reduction in paw swelling and an inhibition of body weight decrease. nih.gov Mechanistically, the improvement was associated with reduced infiltration of macrophages in the knee joint and a decrease in the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov
Other studies on different thiazolidine-4-one derivatives have also demonstrated significant anti-inflammatory activity in both acute (carrageenin-induced paw edema, formaline-induced peritonitis) and chronic (cotton pellet-induced granuloma) models in rats. ijbcp.comresearchgate.net Importantly, in one of these studies, the tested thiazolidine-4-one derivatives did not cause significant gastric ulceration, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). ijbcp.comresearchgate.net This suggests a favorable gastrointestinal profile for this class of compounds.
| Compound | Animal Model | Inflammation Model | Key Findings | Reference |
|---|---|---|---|---|
| (Z)-5-(4-methoxybenzylidene) thiazolidine-2, 4-dione (SKLB010) | Lewis Rats | Adjuvant-Induced Arthritis | - Marked reduction in paw swelling
| nih.gov |
Structure Activity Relationship Sar Analysis of 3 4 Methoxybenzyl 1,3 Thiazolidine 2,4 Dione and Its Analogues
Influence of Substituents on the 4-Methoxybenzyl Moiety on Biological Activity
The benzyl (B1604629) group at the N-3 position of the thiazolidine-2,4-dione ring plays a crucial role in the molecule's interaction with biological targets. The nature and position of substituents on this aromatic ring can significantly modulate the compound's activity.
Research into a series of 5-arylidene-2,4-thiazolidinediones has provided insights into the impact of substitutions on the benzylidene moiety, which is structurally related to the 4-methoxybenzyl group. Studies have shown that the introduction of an additional aromatic ring or a hydrogen-bond donor group on the 5-benzylidene ring can enhance inhibitory potency against enzymes like aldose reductase.
For instance, in a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, the nature of the substituent on the benzylidene ring was a key determinant of activity. While a comprehensive SAR study on the 3-(4-methoxybenzyl) moiety itself is not extensively detailed in the provided search results, the principles derived from studies on related analogues, such as 5-benzylidene derivatives, are highly relevant. These studies consistently demonstrate that both electron-donating and electron-withdrawing groups can influence activity, and the optimal substitution pattern is target-dependent.
The following table summarizes the influence of various substituents on the benzylidene ring of thiazolidine-2,4-dione analogues on their biological activity against different targets.
| Compound Series | Substituent on Benzylidene Ring | Biological Target | Effect on Activity |
| 5-Arylidene-2,4-thiazolidinediones | Additional aromatic ring | Aldose Reductase | Enhanced potency |
| 5-Arylidene-2,4-thiazolidinediones | H-bond donor group | Aldose Reductase | Enhanced potency |
| 5-(Substituted benzylidene)-TZDs | Varied (e.g., -Cl, -NO2, -OCH3) | PTP1B | Modulated inhibitory activity |
Impact of Modifications on the Thiazolidine-2,4-dione Ring on Biological Potency
The thiazolidine-2,4-dione ring is a versatile scaffold that allows for modifications at several positions, primarily at the N-3 and C-5 positions. These modifications have a profound impact on the biological potency and selectivity of the compounds.
The nitrogen atom at position 3 (N-3) is a common site for substitution. The presence of a benzyl group, as in the title compound, is a recurring motif in many biologically active thiazolidinediones. Studies on related compounds have shown that the nature of the substituent at N-3 is critical. For instance, the presence of a carboxylic anionic chain on the N-3 substituent has been identified as an important, though not essential, structural requirement for high levels of aldose reductase inhibition. The length of this chain is also crucial, with acetic acid derivatives often being the most effective.
The carbon at position 5 (C-5) is another key site for modification. This position is often substituted with a benzylidene group, which can then be further functionalized. The exocyclic double bond of the 5-benzylidene moiety is a common feature in many active compounds. Reduction of this double bond to a single bond, creating a 5-benzyl-thiazolidine-2,4-dione, can significantly alter the biological activity profile. The geometry of the 5-ene moiety is also a critical factor for the pharmacological effects of these compounds.
The following table illustrates the impact of modifications on the thiazolidine-2,4-dione ring on biological potency.
| Modification Site | Modification | Biological Target | Impact on Potency |
| N-3 | Introduction of a carboxylic anionic chain | Aldose Reductase | Generally enhances inhibition |
| C-5 | Presence of a substituted benzylidene group | Various (e.g., PTP1B, Aldose Reductase) | Crucial for activity; substituent dependent |
| C-5 | Reduction of exocyclic double bond | Various | Alters biological activity profile |
Identification of Key Pharmacophoric Features for Target Interaction and Efficacy
Based on SAR studies, a general pharmacophoric model for many thiazolidine-2,4-dione-based inhibitors includes:
A hydrogen-bond accepting region: The two carbonyl groups at positions 2 and 4 of the thiazolidine-2,4-dione ring are potent hydrogen bond acceptors. These interactions are often critical for anchoring the molecule within the active site of the target enzyme or receptor.
A hydrophobic region: The benzyl group, in this case, the 4-methoxybenzyl moiety, provides a significant hydrophobic region that can engage in van der Waals interactions with hydrophobic pockets in the target protein. The methoxy (B1213986) group can also participate in hydrogen bonding.
An aromatic feature: The phenyl ring of the benzyl group is a key aromatic feature that can participate in π-π stacking or other aromatic interactions with amino acid residues like tyrosine, phenylalanine, or tryptophan in the binding site.
A linker region: The methylene (B1212753) group connecting the benzyl ring to the N-3 of the thiazolidine-2,4-dione acts as a linker, providing the correct orientation and distance between the hydrophobic aromatic region and the hydrogen-bonding thiazolidine-2,4-dione head.
Molecular docking simulations of 5-arylidene-2,4-thiazolidinediones into the active site of aldose reductase have helped to rationalize the observed SAR and have provided a pharmacophoric model for this class of inhibitors. These models highlight the importance of the specific spatial arrangement of these features for effective binding and inhibition.
The following table outlines the key pharmacophoric features and their typical interactions with biological targets.
| Pharmacophoric Feature | Structural Moiety | Typical Interaction | Importance for Efficacy |
| Hydrogen-Bond Acceptor | C2=O and C4=O of TZD ring | Hydrogen bonding with amino acid residues | Anchoring the molecule in the active site |
| Hydrophobic Region | Benzyl group | Van der Waals interactions | Binding to hydrophobic pockets |
| Aromatic Feature | Phenyl ring | π-π stacking, hydrophobic interactions | Orientation and binding affinity |
| Linker | Methylene bridge | Provides optimal spatial arrangement | Positions key interacting groups correctly |
Q & A
Q. How can computational methods guide the optimization of this compound derivatives for PPAR-γ agonist activity?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to the PPAR-γ ligand-binding domain (PDB: 1FM9). Docking scores (e.g., −4.4 to −5.1 kcal/mol) prioritize derivatives for synthesis. Substituents like pyridinylmethylidene or biphenylmethoxy groups enhance interactions with key residues (e.g., Ser289, His323) .
- Validation : In vitro PPAR-γ transactivation assays using luciferase reporters in HEK293 cells confirm computational predictions .
Q. What strategies resolve contradictory data between in vitro antioxidant activity and cytotoxicity in thiazolidinedione derivatives?
- Methodology :
- Dose-response profiling : Test compounds across a broader concentration range (e.g., 1–200 µM) to identify therapeutic windows.
- Cell viability assays : Use MTT or resazurin assays on normal cell lines (e.g., HEK293) to assess cytotoxicity.
- Comparative SAR : Modify substituents (e.g., replacing methoxy with hydroxyl groups) to balance redox activity and biocompatibility .
Q. How are advanced spectroscopic techniques applied to confirm stereochemistry in 5-arylidene-thiazolidinediones?
- Methodology :
- NOESY/ROESY NMR identifies spatial proximity between the 4-methoxybenzyl group and the thiazolidinedione ring, confirming Z/E isomerism.
- X-ray crystallography provides definitive proof of stereochemistry. For example, (Z)-5-(4-Methoxybenzylidene) derivatives exhibit specific dihedral angles (e.g., 5–10°) between aromatic and heterocyclic planes .
Q. What in vivo models are suitable for evaluating the antidiabetic potential of this compound analogs?
- Methodology :
- Streptozotocin (STZ)-induced diabetic rats : Monitor fasting blood glucose, insulin levels, and lipid profiles after oral administration (10–50 mg/kg for 4 weeks).
- PPAR-γ knockout mice : Validate target specificity by comparing effects in wild-type vs. knockout models.
- Histopathology : Assess pancreatic β-cell preservation and hepatic steatosis reduction .
Data Contradiction Analysis
Q. Why do some this compound derivatives show divergent activities in antimicrobial vs. antioxidant assays?
- Analysis :
- Mechanistic divergence : Antimicrobial activity often relies on membrane disruption (e.g., azo-linked derivatives), while antioxidant effects depend on radical scavenging.
- Substituent effects : Electron-withdrawing groups (e.g., halogens) may enhance antimicrobial activity but reduce antioxidant capacity due to decreased electron donation.
- Assay conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or antioxidant assay protocols (e.g., ABTS vs. DPPH) contribute to discrepancies .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in synthesizing thiazolidinedione derivatives?
- Protocols :
- Stoichiometric precision : Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive reactions.
- Intermediate characterization : Validate all intermediates (e.g., Schiff bases) via LC-MS or TLC before proceeding.
- Batch consistency : Perform HPLC purity checks (>95%) and elemental analysis (±0.4% theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
